MAL-PEG4-MMAF, or maleimido poly(ethylene glycol) 4 monomethyl auristatin F, is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a maleimido functional group, which allows for effective conjugation to protein carriers, such as antibodies. The incorporation of a polyethylene glycol (PEG) linker enhances the solubility and stability of the drug conjugate in biological systems, making it a valuable tool in targeted cancer therapies.
MAL-PEG4-MMAF is classified under the category of synthetic drug-linkers used in bioconjugation chemistry. It is derived from monomethyl auristatin F, a potent cytotoxic agent that disrupts microtubule dynamics, leading to cell death. The compound is synthesized to facilitate site-specific conjugation to antibodies, enhancing the therapeutic efficacy of ADCs while minimizing systemic toxicity .
The synthesis of MAL-PEG4-MMAF typically involves several steps:
This multi-step synthesis allows for precise control over the drug-to-antibody ratio, which is critical for optimizing the efficacy and safety profile of the resulting ADC.
MAL-PEG4-MMAF consists of several key components:
The molecular formula for MAL-PEG4-MMAF includes various elements such as carbon, hydrogen, nitrogen, and oxygen, reflecting its complex structure. The InChI key for this compound is JSTPVWCMSXHAEL-BZOJLTBTSA-N, which aids in identifying its specific chemical structure.
The primary chemical reaction involving MAL-PEG4-MMAF occurs when it is conjugated to antibodies via thiol-maleimide chemistry. This reaction is characterized by:
This reaction mechanism allows for site-specific attachment of drugs to antibodies, ensuring that the cytotoxic effects are localized to cancer cells while minimizing damage to healthy tissues.
The mechanism of action of MAL-PEG4-MMAF within an ADC framework involves several steps:
Studies indicate that monomethyl auristatin F exhibits significantly enhanced potency when delivered via ADCs compared to its free form due to improved cellular uptake mechanisms .
MAL-PEG4-MMAF appears as a solid powder with high purity (>98%). Its solubility profile indicates that it is soluble in dimethyl sulfoxide (DMSO), facilitating its use in various biological assays and formulations. The compound has a shelf life exceeding two years when stored under appropriate conditions.
Key properties include:
These properties are crucial for ensuring effective formulation and delivery in therapeutic applications.
MAL-PEG4-MMAF has significant applications in cancer research and therapy:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: